6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is a halogenated indazole derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and iodine substituents, which contribute to its unique reactivity and biological activity. It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer pathways.
This compound can be synthesized from commercially available precursors through multi-step reactions, often involving halogenation processes. The synthetic routes typically utilize bromine and iodine reagents under controlled conditions to ensure selective substitution at the desired positions on the indazole ring.
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid falls under the category of indazole derivatives, which are known for their diverse biological activities. It is classified as a halogenated organic compound, specifically an aromatic heterocycle.
The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid generally involves several key steps:
The reaction conditions for the halogenation process are crucial for achieving high yields. For instance, bromination can be performed at room temperature or slightly elevated temperatures, while iodination often requires specific bases to facilitate the substitution.
The molecular structure of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid features an indazole core with a carboxylic acid group at the 4-position, a bromine atom at the 6-position, and an iodine atom at the 3-position. This dual halogen substitution significantly influences its chemical behavior.
The molecular formula of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is C_9H_6BrI_N_2O_2. Its molecular weight is approximately 303.96 g/mol. The presence of both bromine and iodine contributes to its unique reactivity patterns compared to other indazole derivatives.
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical transformations:
Common reagents for these reactions include palladium catalysts for coupling processes, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of reagents and conditions directly affects the yield and purity of the products formed.
The mechanism of action for 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid primarily relates to its role in medicinal chemistry:
Research indicates that derivatives of this compound exhibit significant biological activities, including anticancer properties by targeting key signaling pathways associated with tumorigenesis .
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is typically a solid at room temperature with a characteristic melting point that varies based on purity.
The compound exhibits notable solubility in organic solvents due to its aromatic nature but may have limited solubility in polar solvents due to the presence of the carboxylic acid group.
Relevant data on stability indicates that it should be stored under inert conditions to prevent degradation from moisture or light exposure .
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions exploit the differential reactivity of bromo and iodo substituents in polyhalogenated indazoles like 6-bromo-3-iodo-1H-indazole-4-carboxylic acid. The C–I bond, being more labile, undergoes selective coupling under mild conditions while preserving the C–Br bond for subsequent derivatization. This orthogonality is critical for sequential functionalization. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes the reaction of the 3-iodo position with arylboronic acids at 60–80°C in toluene/water mixtures (4:1), employing K₂CO₃ as base. Under these conditions, the carboxylic acid moiety remains intact without decarboxylation, and bromine substitution is unaffected [8]. Sonogashira reactions require precise copper co-catalyst control (CuI, 5 mol%) to prevent alkyne homocoupling. Optimized conditions (PdCl₂(PPh₃)₂, piperidine, RT) achieve >85% conversion at the iodo position within 2 hours, as confirmed by HPLC monitoring [8]. Computational studies indicate the C3-iodo position’s enhanced electrophilicity (σ-hole potential: +28 kcal/mol) compared to C6-bromo (+19 kcal/mol), rationalizing the observed chemoselectivity [8].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Iodo Position
Reaction Type | Catalyst System | Solvent | Temperature | Yield Range | Key Observation |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O (4:1) | 80°C | 78–85% | Bromine substitution preserved |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Piperidine | RT | 82–88% | <2% homocoupling byproducts |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 1,4-Dioxane | 100°C | 70–75% | Requires carboxylic acid protection |
Table 2: Regioselective Halogenation Conditions for Indazole Intermediates
Target Position | Substrate | Reagents/Conditions | Solvent | Time | Yield | Regioselectivity |
---|---|---|---|---|---|---|
C6-Bromination | 1H-Indazole | NBS (1.05 eq), 0°C | DMF | 30 min | 92% | >98:2 (C6 vs C4) |
C3-Iodination | N-Boc-6-bromo-1H-indazole | LDA (1.1 eq), I₂, −78°C → RT | THF | 4 h | 95% | >99% C3-selectivity |
C3/C6-Diiodination | 1H-Indazole | I₂ (2.2 eq), KIO₃ (1.1 eq), H₂SO₄, Δ | AcOH/H₂O | 12 h | 80% | 3,6-diiodo product |
Halogen Exchange | 6-Bromo-1H-indazole | CuI (10 mol%), TBAI (20 mol%), KI (2.7 eq), Δ | 1,4-Dioxane | 48 h | 85% | 6-Iodo product |
Carboxylic acid functionalization at C4 relies on directed ortho-metalation (DoM) or Pd-catalyzed carbonylation. Directed metalation exploits the N1-Boc group as a directing moiety: Boc-protected 3,6-dihaloindazole undergoes lithiation at C4 using sec-BuLi (−78°C, THF/HMPA 10:1), followed by quenching with solid CO₂ (Dry Ice). Acidic workup (HCl, Et₂O) delivers the carboxylic acid with 80–84% yield and <3% dehalogenation byproducts. This method is superior to electrophilic carboxylation, which suffers from poor regiocontrol [7] [9]. Transition-metal-catalyzed carbonylation presents a scalable alternative. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate synthesis employs Pd(OAc)₂ (5 mol%), dppf (10 mol%), and CO (balloon pressure) in methanol at 80°C. Subsequent saponification (LiOH, THF/H₂O) provides the target acid in 75% yield over two steps. Crucially, the iodo substituent participates selectively in carbonylation, leaving the bromine intact for downstream couplings .
Solvent polarity and catalyst design critically influence reaction efficiency and purity. Copper-catalyzed halogenations require polar aprotic solvents to solubilize halide salts. DMF maximizes NBS reactivity for bromination, while DMAc enhances iodination rates under microwave irradiation due to its high dielectric constant (ε = 37.8). Catalyst selection dictates functional group tolerance: Pd/C in acetic acid facilitates hydrogenation without decarboxylation, whereas Pd(OAc)₂/dppf systems are optimal for carbonylative couplings. Solvent screening for carboxylation identified THF/HMPA mixtures as essential for lithiation stability; HMPA prevents lithium carboxylate aggregation, enhancing CO₂ insertion efficiency [1] [9]. Yield optimization in the final assembly of 6-bromo-3-iodo-1H-indazole-4-carboxylic acid involves telescoping steps without isolating air-sensitive intermediates. For example, the sequence Boc-protection → C3-iodination → C4-lithiation/carboxylation → Boc-deprotection achieves 68% overall yield, surpassing stepwise synthesis (52%) [9].
Table 3: Solvent and Catalyst Effects on Key Reaction Steps
Reaction Step | Optimal Solvent | Catalyst System | Critical Parameters | Yield Improvement |
---|---|---|---|---|
C6-Bromination | DMF | None | Temperature control (0°C) | 92% vs 75% (in CH₂Cl₂) |
C3-Iodination | THF | None (LDA-mediated) | Slow warming (−78°C → RT) | 95% vs 80% (no LDA) |
Pd-Catalyzed Carbonylation | Methanol | Pd(OAc)₂/dppf | CO pressure (1 atm) | 78% (methyl ester) |
Directed C4-Lithiation | THF/HMPA (10:1) | sec-BuLi | Quench with crushed Dry Ice | 84% vs 60% (no HMPA) |
Halogen Exchange | 1,4-Dioxane | CuI/TBAI/DMEDA | Reflux, 48 h | 85% vs 45% (no DMEDA) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7